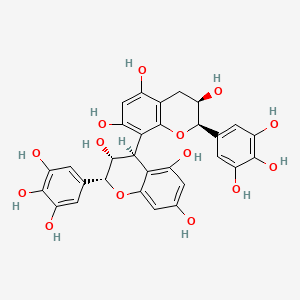
Prodelphinidin B2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodelphinidin B2 is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are found in various plants, including green tea leaves and grape skins . This compound is composed of gallocatechin units and yields delphinidin upon depolymerization under oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prodelphinidin B2 can be synthesized through the polymerization of gallocatechin units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct formation of the polymeric structure . High-performance liquid chromatography (HPLC) is often used to verify the presence of characteristic components of prodelphinidins .
Industrial Production Methods
Industrial production of this compound involves the extraction of gallocatechin from natural sources such as green tea leaves. The extracted gallocatechin is then subjected to polymerization reactions under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Prodelphinidin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution. During oxidation, it yields delphinidin, a type of anthocyanidin .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major product formed from the oxidation of this compound is delphinidin . Other products may include various oligomeric forms of prodelphinidins, depending on the specific reaction conditions .
Scientific Research Applications
Prodelphinidin B2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the polymerization and depolymerization of proanthocyanidins.
Biology: this compound exhibits antiviral properties, particularly against herpes simplex virus type 2.
Mechanism of Action
Prodelphinidin B2 exerts its effects through various mechanisms. In antiviral applications, it inhibits the attachment and penetration of viruses into host cells and disrupts the late stages of viral infection . In anti-inflammatory applications, it inhibits the expression of COX-2 and iNOS via the TLR4/MAPK/NF-κB pathway .
Comparison with Similar Compounds
Similar Compounds
Prodelphinidin B3: Another type of proanthocyanidin composed of gallocatechin units.
Procyanidin B2: A proanthocyanidin composed of epicatechin units.
Delphinidin: An anthocyanidin that is a major product of prodelphinidin B2 oxidation.
Uniqueness
This compound is unique due to its specific polymeric structure and its ability to yield delphinidin upon oxidation. This property distinguishes it from other proanthocyanidins like procyanidin B2, which yields cyanidin instead .
Properties
Molecular Formula |
C30H26O14 |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24-,27-,28-,29-/m1/s1 |
InChI Key |
RTEDIEITOBJPNI-PEXYVCJTSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















